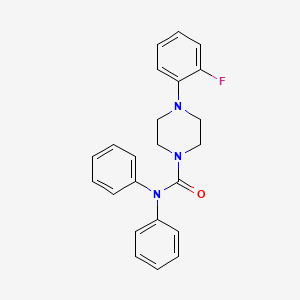

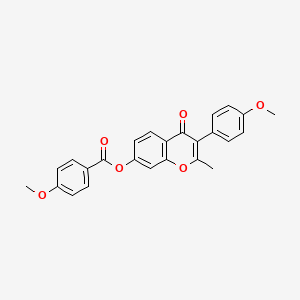

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

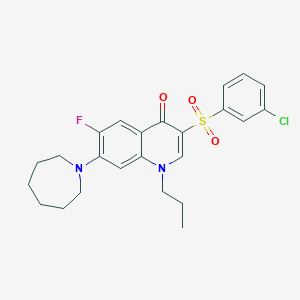

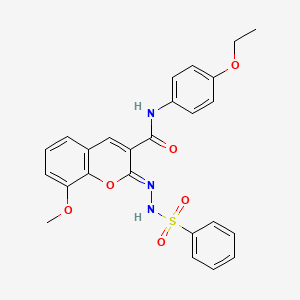

The compound “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a bicyclic compound structure found in many natural products, including vitamin K . The compound also contains methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The chromen-7-yl group is a bicyclic structure, and the methoxyphenyl groups would add additional aromatic rings .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with aromatic rings and ester groups are often solid at room temperature, and many have relatively high melting points .Wissenschaftliche Forschungsanwendungen

Synthesis and Complex Formation

One study focused on the synthesis of highly substituted pyrazoles from chromone derivatives, which were then used to form complexes with platinum(II) and palladium(II) metal ions. This research highlights the potential of chromone derivatives in synthesizing new compounds with potential applications in material science and catalysis (Budzisz, Małecka, & Nawrot, 2004).

Antibacterial Activity

Another study reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including detailed analysis of their antibacterial activity. This indicates that chromone derivatives can be potent agents in developing new antibacterial drugs or preservatives (Behrami & Dobroshi, 2019).

Antioxidant Properties

Research on phenyl ether derivatives from a marine-derived fungus revealed antioxidant activities, suggesting the potential of chromone derivatives in contributing to antioxidant research and their application in preventing oxidative stress-related diseases (Xu et al., 2017).

Synthetic Methodology Improvement

Studies have also explored the synthesis of chromen-6-ones using a Suzuki coupling and lactonization sequence, showing the versatility of chromone derivatives in organic synthesis and the development of new synthetic methodologies (Kemperman et al., 2006).

Potential in Photocatalysis and Solar Energy

Novel Schiff base liquid crystal derivatives with a chromene backbone have been investigated for their optical behavior and potential applications in photocatalysis and solar energy conversion, highlighting the role of chromone derivatives in developing new materials for renewable energy technologies (Alamro et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-15-23(16-4-8-18(28-2)9-5-16)24(26)21-13-12-20(14-22(21)30-15)31-25(27)17-6-10-19(29-3)11-7-17/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNMLJOGXRWRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B2928889.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2928891.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2928899.png)

![N-(4-bromophenyl)-2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2928904.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide](/img/structure/B2928907.png)